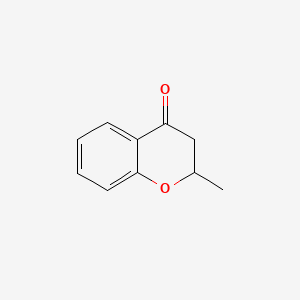

2-Methylchroman-4-one

Description

The Chroman-4-one Scaffold: A Privileged Structure in Organic Chemistry and Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, framework is a quintessential example of such a structure. nih.govnih.gov This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a core component of numerous naturally occurring compounds, including flavonoids, isoflavonoids, and other polyphenols. nih.gov

The significance of the chroman-4-one scaffold lies in its structural versatility and its ability to serve as a building block for the synthesis of complex and biologically active molecules. nih.govnih.gov The absence of a C2-C3 double bond, which distinguishes it from the related chromone (B188151) structure, leads to significant variations in its biological properties. nih.gov Researchers have extensively explored derivatives of chroman-4-one, demonstrating their potential in a variety of therapeutic areas. The structural diversity within the chroman-4-one family is vast, encompassing categories such as flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones), among others. nih.govresearchgate.net This inherent adaptability makes the chroman-4-one scaffold a focal point in the design and development of novel therapeutic agents. nih.govnih.gov

2-Methylchroman-4-one as a Representative and Subject of Academic Inquiry

As a fundamental representative of the chroman-4-one family, this compound serves as a crucial subject of academic and industrial research. Its relatively simple structure provides an excellent model for studying the chemical and physical properties inherent to the chroman-4-one core. The presence of a methyl group at the 2-position introduces a chiral center, allowing for investigations into stereoselective synthesis and the influence of stereochemistry on biological activity.

Academic inquiry into this compound often revolves around its synthesis and its use as a versatile intermediate in the preparation of more complex molecules. For instance, it can be a starting material for the synthesis of various substituted chroman-4-one derivatives. rsc.org The chemical reactivity of this compound, including reactions at the carbonyl group, the aromatic ring, and the methylene (B1212753) group adjacent to the carbonyl, makes it a valuable tool for organic synthesis. cymitquimica.com Furthermore, detailed spectroscopic analysis of this compound provides a baseline for characterizing more elaborate chroman-4-one structures. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ nih.gov |

| Molecular Weight | 162.18 g/mol nih.gov |

| IUPAC Name | 2-methyl-2,3-dihydrochromen-4-one nih.gov |

| CAS Number | 5631-75-4 nih.gov |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com |

| XLogP3 | 1.8 nih.gov |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR Spectroscopy | Data not readily available in searched sources. |

| ¹³C NMR Spectroscopy | Data available through spectral databases. nih.gov |

| Mass Spectrometry | GC-MS data available. nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C10H10O2 |

|---|---|

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

2-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3 |

Clé InChI |

NCDSEQNSIBPEKG-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C2=CC=CC=C2O1 |

SMILES canonique |

CC1CC(=O)C2=CC=CC=C2O1 |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Considerations of 2 Methylchroman 4 One

Isolation from Endophytic Fungi and Microbial Sources

While extensive searches of scientific literature did not yield specific instances of 2-Methylchroman-4-one being isolated from endophytic fungi, the isolation of closely related chromanone structures from these microorganisms has been reported. This suggests that the biosynthetic machinery for producing the core chromanone skeleton exists within certain endophytic fungal species.

Endophytic fungi are known to produce a wide array of secondary metabolites, including polyketides, which are often the precursors to aromatic compounds like chromanones. frontiersin.org The production of these metabolites is thought to play a role in the symbiotic relationship between the fungus and its host plant, potentially offering protection against pathogens. nih.gov

Notable examples of chromanone derivatives isolated from endophytic fungi include:

Chromanone A : This compound, a C-3 substituted 2-hydroxymethyl chromone (B188151) derivative, was isolated from a marine-derived Penicillium species. This fungus was living as an endophyte in the green alga Ulva sp. rsc.orgresearchgate.net

Paecilins Q and R : These two new dihydrochromones were identified from the endophytic fungus Pseudofusicoccum stromaticum CMRP4328, which was isolated from the medicinal plant Stryphnodendron adstringens. nih.gov

The discovery of these related compounds underscores the potential of endophytic fungi as a source for novel chromanone structures. The specific methodologies employed for their isolation provide a blueprint for the potential discovery of other derivatives, including this compound.

Table 1: Examples of Chromanone Derivatives Isolated from Endophytic Fungi

| Compound Name | Fungal Source | Host Organism | Reference |

| Chromanone A | Penicillium sp. | Ulva sp. (green alga) | rsc.orgresearchgate.net |

| Paecilin Q | Pseudofusicoccum stromaticum CMRP4328 | Stryphnodendron adstringens | nih.gov |

| Paecilin R | Pseudofusicoccum stromaticum CMRP4328 | Stryphnodendron adstringens | nih.gov |

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of chromanone derivatives from microbial cultures, such as those of endophytic fungi, follow a well-established workflow in natural product chemistry. This process is designed to extract and separate the target compounds from a complex mixture of cellular components and culture medium.

The general procedure typically involves the following key steps:

Fermentation: The endophytic fungus is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites. The choice of media and fermentation conditions (e.g., temperature, pH, aeration) can significantly influence the metabolic profile of the fungus.

Extraction: Following fermentation, the fungal biomass and culture broth are separated. The secondary metabolites are then extracted from both the mycelia and the culture filtrate, typically using organic solvents. Common solvents used for this purpose include ethyl acetate (B1210297), methanol (B129727), and dichloromethane. nih.gov The selection of the solvent is based on the polarity of the target compounds.

Chromatographic Purification: The crude extract obtained after solvent evaporation is a complex mixture that requires further separation to isolate individual compounds. This is achieved through a series of chromatographic techniques. A common strategy involves:

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica (B1680970) gel or a reversed-phase material like C18, to fractionate the extract based on polarity. nih.gov

Size-Exclusion Chromatography: Fractions of interest may be further purified using size-exclusion chromatography, for instance, with Sephadex LH-20, which separates molecules based on their size. nih.gov

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain a pure compound is typically performed using preparative or semi-preparative HPLC. nih.gov

For example, in the isolation of paecilins Q and R, the crude methanol extract of the Pseudofusicoccum stromaticum culture was subjected to reversed-phase C18 column chromatography, followed by purification using Sephadex LH-20 and HPLC. nih.gov

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS). nih.gov

This systematic approach allows for the successful isolation and characterization of novel and known chromanone derivatives from complex biological matrices.

Advanced Synthetic Methodologies for 2 Methylchroman 4 One and Its Analogues

Established General Synthesis Pathways for Chroman-4-ones

Several general strategies have been established for the construction of the chroman-4-one core. These methods often provide a foundation for more tailored syntheses of specific analogues.

A classical and widely employed method for synthesizing chroman-4-ones involves the base-mediated Aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.org This approach is efficient for producing a variety of substituted chroman-4-ones. acs.org The reaction typically proceeds by treating a mixture of the 2'-hydroxyacetophenone and the aldehyde with a base, such as diisopropylamine (B44863) (DIPA), in a suitable solvent like ethanol (B145695). acs.org The initial aldol adduct undergoes an intramolecular Michael addition, followed by dehydration, to yield the chroman-4-one ring system. One of the key advantages of this method is its applicability to a broad range of substrates, allowing for the introduction of diverse substituents at the 2-position of the chroman-4-one core. acs.org

In recent years, radical-initiated cascade cyclization reactions have emerged as a powerful and versatile tool for the synthesis of chroman-4-one derivatives. researchgate.netresearchgate.net These methods typically involve the generation of a radical species that triggers an intramolecular cyclization onto an appropriately positioned double bond, followed by subsequent transformations to afford the final product. rsc.org

A common strategy utilizes 2-(allyloxy)arylaldehydes as precursors. researchgate.netmdpi.com The reaction can be initiated by various radical sources, leading to the formation of an acyl radical which then undergoes an intramolecular addition to the alkene. This is followed by a selective coupling event to furnish the functionalized chroman-4-one. rsc.org Metal-free conditions have been developed, for instance, using (NH4)2S2O8 to generate alkoxycarbonyl radicals from oxalates for the synthesis of ester-containing chroman-4-ones. mdpi.com Visible-light photoredox catalysis has also been successfully employed to generate alkyl radicals from precursors like N-(acyloxy)phthalimides, which then participate in a cascade annulation with 2-(allyloxy)arylaldehydes to produce alkylated chroman-4-ones. acs.orgresearchgate.net These radical-based methods often exhibit high functional group tolerance and provide access to a wide range of 3-substituted chroman-4-ones. researchgate.net

The synthesis of chroman-4-ones can be achieved through the cyclization of suitably functionalized acetophenone (B1666503) precursors. One such method involves the reaction of an o-hydroxyacetophenone with an α,β-unsaturated carboxylic acid chloride. This is followed by a rearrangement of the resulting product to form the chroman-4-one ring system. google.com

Another approach involves the intramolecular cyclization of β-aryloxypropionic acids in the presence of a Friedel-Crafts catalyst. google.com Additionally, a method starting from 2-acetyl phenol (B47542) has been reported, where it is condensed with ethyl acetate (B1210297) using sodium as a catalyst to form 2-acetylacetyl phenol. This intermediate is then cyclized using catalytic amounts of concentrated hydrochloric acid and acetic acid to yield 2-methyl chromones. jocpr.com

Microwave irradiation has been established as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govyoutube.com This technology has been successfully applied to the synthesis of chroman-4-ones. eurekaselect.com

A notable application is in the base-mediated Aldol condensation of 2'-hydroxyacetophenones with aldehydes. acs.org By heating the reaction mixture with microwave irradiation, the synthesis of various substituted chroman-4-ones can be achieved in a much shorter timeframe, typically within an hour. acs.org This efficient, one-step procedure has been utilized to synthesize a series of chroman-4-one and chromone (B188151) derivatives. acs.org The use of microwave assistance not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov

Specific Synthesis of 2-Methylchroman-4-one and Related 2-Alkyl Chroman-4-ones

The synthesis of this compound and its 2-alkyl analogues often utilizes the general methods described above, with specific adaptations to introduce the desired alkyl group at the 2-position.

A zinc-mediated cascade reaction provides an efficient route to 2-alkyl-substituted chroman-4-ones from 3-chlorochromones. rsc.org This method involves a decarboxylative β-alkylation and subsequent dechlorination under mild conditions, without the need for heat, visible light, or heavy metals. rsc.org The process demonstrates good tolerance for various functional groups on both the alkyl precursor and the 3-chlorochromone, leading to moderate to excellent yields of the desired products. rsc.org

Another specific approach involves the intramolecular Mitsunobu cyclization. For the synthesis of (S)-2,6-dimethylchroman-4-one, a key step is the cyclization of (R)-3-hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). semanticscholar.orgresearchgate.net This method provides a stereocontrolled route to the chiral chromanone. semanticscholar.orgresearchgate.net

The table below summarizes yields for the synthesis of various 2-alkyl chroman-4-ones using different methodologies.

| Precursor 1 | Precursor 2 | Method | Product | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Heptanal | Aldol Condensation | 2-Hexylchroman-4-one | - | acs.org |

| 3-Chlorochromone | Alkyl NHPI Ester | Zinc-mediated Cascade | 2-Alkyl-chroman-4-one | Moderate to Excellent | rsc.org |

| (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one | - | Intramolecular Mitsunobu | (S)-2,6-Dimethylchroman-4-one | 81 | semanticscholar.orgresearchgate.net |

| 2-(Allyloxy)arylaldehyde | N-(Acyloxy)phthalimide | Visible-light Photoredox Catalysis | Alkylated Chroman-4-one | Good | researchgate.net |

Asymmetric Synthesis and Enantioselective Methodologies

The development of asymmetric and enantioselective methods for the synthesis of chiral 2-substituted chroman-4-ones is of significant importance due to the stereospecific nature of many biological interactions.

One approach to obtaining enantiomerically enriched this compound involves a combination of a Mitsunobu reaction and enzymatic resolution. nih.gov This strategy begins with the Mitsunobu inversion of a homoallylic alcohol with phenol to create an alkyl phenyl ether. nih.gov Subsequent oxidation to a carboxylic acid and enzymatic transesterification allows for the separation of enantiomers. nih.gov

Another powerful strategy is the use of chiral catalysts in cycloaddition reactions. Chiral phosphoric acids have been shown to effectively catalyze the asymmetric [2 + 4] cycloaddition of 3-vinylindoles with ortho-quinone methides, producing indole-containing chroman derivatives with high diastereo- and enantioselectivity. mdpi.com

Phase-transfer catalysis has also been employed for the enantioselective alkylation of related heterocyclic systems, which can be precursors to chiral chromanones. For instance, the enantioselective alkylation of a 2-phenyl-2-oxazoline-4-carbonylcamphorsultam has been developed, which can then be hydrolyzed to α-alkylserines, demonstrating a potential pathway for introducing chirality. nih.gov

The table below highlights key results from studies on the asymmetric synthesis of chroman-4-one derivatives.

| Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| [2 + 4] Cycloaddition | Chiral Phosphoric Acid | Indole-containing chroman | up to 93:7 | up to 98 | mdpi.com |

| Phase-transfer Alkylation | P2-Et | α-Alkylated oxazoline | - | 90-97 (de) | nih.gov |

| Mitsunobu/Enzymatic Resolution | Lipase (B570770) AY | (2R)- or (2S)-Flavanone | - | - | nih.gov |

Lipase-Catalyzed Kinetic Resolution

The enzymatic kinetic resolution (EKR) of racemic chroman-4-one analogues, such as flavan-4-ols (2-arylchroman-4-ols), has been effectively achieved through lipase-catalyzed stereoselective acylation. This method relies on the enzyme's ability to differentiate between the two enantiomers of a substrate, preferentially catalyzing the acylation of one, leaving the other unreacted. The choice of lipase, acyl donor, and reaction conditions is critical for achieving high enantioselectivity and yield.

Research into the kinetic resolution of trans-flavan-4-ols has demonstrated the high efficacy of lipases from Pseudomonas. mdpi.com In a screening of various lipases, Amano Lipase AK from Pseudomonas fluorescens was identified as a particularly suitable enzyme for this transformation. mdpi.com The process typically involves using an acyl donor, such as vinyl acetate, which can also serve as the solvent. The combination of Pseudomonas fluorescens lipase and vinyl acetate has been shown to result in highly asymmetric transformations under mild conditions (30°C). mdpi.com This system yields both the unreacted alcohol and the acylated product with excellent enantiomeric excess (ee) and high enantiomeric ratios (E > 200). mdpi.com The enantiomeric ratio (E) is a measure of the enzyme's selectivity, and values significantly greater than 200 indicate a highly efficient and synthetically useful resolution.

Similarly, an effective kinetic resolution of hydroxymethylchromanes has been accomplished via enantioselective transesterification with vinyl acetate in organic solvents. researchgate.net This further underscores the versatility of lipases in resolving racemic mixtures of chromane (B1220400) derivatives to produce compounds with high optical purity. researchgate.net

The success of these enzymatic resolutions is influenced by several parameters. Optimization studies often investigate different temperatures and enzyme-to-substrate ratios to maximize both the conversion rate and the stereoselectivity of the reaction. mdpi.com

Table 1: Lipase-Catalyzed Kinetic Resolution of trans-Flavan-4-ols

| Substrate | Enzyme | Acyl Donor/Solvent | Temp. (°C) | eeS (%) (Unreacted Alcohol) | eeP (%) (Acylated Product) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| trans-2-Phenylchroman-4-ol | Amano Lipase AK (from Pseudomonas fluorescens) | Vinyl Acetate | 30 | 50-99 | >99 | >200 |

Derivation of Optically Active Forms

Once a racemic mixture of a chroman-4-one analogue has been resolved into its constituent enantiomers, these optically active forms serve as valuable chiral synthons for further chemical transformations. A crucial step following resolution is the determination of the absolute configuration and enantiomeric purity of the separated products. This is often accomplished by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org

A widely used CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org By forming an ester (a Mosher ester) with the chiral alcohol, two diastereomers are produced from the enantiomeric mixture. libretexts.org These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the quantification of each enantiomer and thus the determination of the enantiomeric excess. wikipedia.orglibretexts.org The analysis relies on the principle that the different spatial arrangement of the groups in the diastereomers leads to measurable differences in the chemical shifts of nearby protons. libretexts.org

Beyond analytical purposes, the optically active chromane derivatives are used as starting materials for the synthesis of more complex chiral molecules. For example, optically active 6-benzyloxy-2-methylchroman-2-carboxylic acid has been synthesized and resolved through a classical diastereomeric salt formation method. oup.com The resulting enantiomerically pure acid is a rigid chiral core structure that can be further modified to create new chiral dopants for applications in materials science, such as nematic liquid crystals. oup.com The absolute configuration of such derivatives can be established by comparing their circular dichroism spectra with those of known standards. oup.com This process of converting a resolved enantiomer into a different, value-added chiral molecule is a cornerstone of stereoselective synthesis.

Compound List

Derivatization Strategies and Structure Guided Analog Design Based on the 2 Methylchroman 4 One Core

Functionalization at Pyran Ring Positions (e.g., C-2, C-3)

The introduction of both aliphatic and aromatic groups at the C-2 position of the pyran ring is a common strategy to expand the diversity of 2-methylchroman-4-one analogs. For instance, various 4H-pyran derivatives can be synthesized, incorporating different substituents that can lead to compounds with potential antioxidant and antibacterial properties. nih.gov The synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones demonstrates the introduction of various substitution patterns onto the pyranone ring. nih.gov

A study on pyrano[3,2-c]chromen-5(4H)-one derivatives highlights the introduction of a p-tolyl group at the C-4 position of the pyran ring, showcasing the incorporation of aromatic moieties. nih.gov Furthermore, research into somatostatin (B550006) β-turn mimetics based on chroman-4-one and chromone (B188151) ring systems involved introducing side chain equivalents of tryptophan and lysine (B10760008) into the 2- and 8-positions of the scaffolds. nih.gov

| Compound Class | Position of Functionalization | Introduced Moiety | Potential Application |

| 4H-Pyran derivatives | C-2 | Various aliphatic and aromatic groups | Antioxidant, Antibacterial nih.gov |

| 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones | C-2, C-6 | Various substitution patterns | Anticancer nih.gov |

| Pyrano[3,2-c]chromen-5(4H)-one derivatives | C-4 | p-tolyl group | Biological activity nih.gov |

| Chroman-4-one based somatostatin mimetics | C-2, C-8 | Side chains of Trp and Lys | sst2 and sst4 receptor affinity nih.gov |

Controlling the stereochemistry at the C-2 position is crucial for defining the three-dimensional arrangement of substituents and, consequently, the biological activity of the resulting molecules. Stereoselective synthesis methods are employed to achieve specific configurations. For example, the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved with high stereoselectivity. nih.gov The reaction of methyl 4,6-O-benzylidene-alpha-D-arabino-hexopyranosid-2-ulose with diethyl malonate leads to a stereoselective synthesis where the chain-branch and the OH group are bonded to C-2 in axial and equatorial positions, respectively. nih.gov

The mechanism of halogenation of alkenes, which proceeds through a cyclic halonium ion, results in the anti-addition of halogens, demonstrating stereoselectivity. masterorganicchemistry.comlibretexts.org This principle can be applied to introduce substituents in a stereocontrolled manner.

Functionalization at Benzene (B151609) Ring Positions (e.g., C-6, C-8)

The benzene ring of the this compound scaffold provides additional opportunities for derivatization, allowing for the fine-tuning of electronic properties and the introduction of new interaction points. The C-6 and C-8 positions are often targeted for modification.

Halogenation is a key strategy for modifying the benzene ring. The introduction of halogen atoms can significantly alter the lipophilicity and electronic nature of the molecule, which can be crucial for its interaction with biological targets. The haloform reaction, for instance, involves the treatment of a methyl ketone with a halogen and base, leading to a carboxylic acid and a haloform. masterorganicchemistry.com This reaction proceeds through successive deprotonation and halogenation at the alpha carbon. masterorganicchemistry.com

The halogenation of alkenes with reagents like Br₂ and Cl₂ results in vicinal dihalides through an anti-addition mechanism. masterorganicchemistry.com While this reaction is on an alkene, the principles of electrophilic aromatic substitution can be applied to the benzene ring of this compound to introduce halogens.

Design of Scaffold Mimetics and Bioisosteres

Beyond simple derivatization, the this compound scaffold can serve as a template for the design of mimetics of other important molecular structures, such as peptides. This involves replacing parts of the original scaffold with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. nih.gov

The development of peptidomimetics aims to create molecules that mimic the structure and function of peptides but with improved properties like stability and bioavailability. nih.govnih.gov The chroman-4-one and chromone ring systems have been utilized as scaffolds to develop somatostatin β-turn mimetics. nih.gov These scaffolds can adopt conformations that resemble type II or type II' β-turns, which are critical features in the biological activity of somatostatin. nih.gov By introducing the side chain equivalents of crucial amino acids like tryptophan and lysine at the C-2 and C-8 positions, researchers have successfully created chroman-4-one-based compounds with affinity for somatostatin receptors. nih.gov

Structure Activity Relationship Sar Investigations of 2 Methylchroman 4 One Analogues

Influence of 2-Alkyl Chain Length and Characteristics on Biological Activity

The nature of the substituent at the C-2 position of the chroman-4-one ring is a critical determinant of biological potency. Studies on a variety of molecular scaffolds have consistently shown that the length and character of alkyl chains can significantly modulate pharmacological activity. nih.govchemrxiv.orgnih.gov In the context of 2-methylchroman-4-one analogues evaluated as Sirtuin 2 (SIRT2) inhibitors, a clear dependency on the length of the 2-alkyl chain has been established. acs.org

Research has demonstrated that an optimal chain length exists for maximizing inhibitory effects. acs.org A comparative analysis of analogues with varying linear alkyl chains at the C-2 position revealed that the n-pentyl group yielded the most potent SIRT2 inhibition. nih.govacs.org While an n-propyl chain also conferred significant activity, a longer n-heptyl chain resulted in a noticeable decrease in potency, indicating that an intermediate length of three to five carbons is optimal for this specific biological target. nih.govacs.org This suggests that the alkyl chain likely occupies a hydrophobic pocket of the enzyme's binding site, where a chain of a certain length achieves the best fit and maximizes favorable interactions.

| Compound Analogue (Substituent at C-2) | Relative Biological Activity (SIRT2 Inhibition) | Reference |

|---|---|---|

| n-Propyl | High (76% inhibition) | acs.org |

| n-Pentyl | Most Potent (Optimal Length) | nih.govacs.org |

| n-Heptyl | Moderate (57% inhibition) | acs.org |

Impact of Substituents at the Benzene (B151609) Ring (C-6, C-8) on Pharmacological Potential

Modification of the aromatic benzene portion of the chroman-4-one scaffold, specifically at the C-6 and C-8 positions, has been shown to be a viable strategy for enhancing pharmacological potential. For SIRT2 inhibition, the introduction of substituents at these positions proved favorable. acs.org A general trend was observed where larger, electron-withdrawing groups at both the C-6 and C-8 positions resulted in more potent compounds. nih.gov

In a separate line of research focusing on β-secretase (BACE-1) inhibitors, SAR analysis revealed that introducing specific aryl groups at the C-6 position of the chroman ring significantly improved potency. acs.org For instance, the addition of meta-substituted aryl groups, such as 3-chlorophenyl or 3-cyanophenyl, enhanced the inhibitor's fit within the S3 pocket of the enzyme. acs.org Conversely, for other biological targets like efflux pumps, the introduction of a hydroxyl group at C-8 was found to diminish activity. researchgate.net These findings underscore how the electronic and steric properties of substituents on the benzene ring can be tailored to achieve desired activity and selectivity for different enzymes.

| Position | Substituent Type | Effect on Activity | Target | Reference |

|---|---|---|---|---|

| C-6, C-8 | Large, electron-withdrawing groups | Favorable / Increased Potency | SIRT2 | nih.govacs.org |

| C-6 | 3-Chlorophenyl | Improved Potency | BACE-1 | acs.org |

| C-6 | 3-Cyanophenyl | Improved Potency | BACE-1 | acs.org |

| C-8 | Hydroxy group | Diminished Activity | Efflux Pump | researchgate.net |

Role of the Carbonyl Group at C-4 in Molecular Recognition

The carbonyl group at the C-4 position is a hallmark of the chroman-4-one scaffold and plays a pivotal role in molecular recognition. SAR studies have identified this group as being crucial for the biological activity of these compounds as SIRT2 inhibitors. nih.gov Any modification or removal of the C-4 carbonyl results in a significant loss of inhibitory potency. acs.org This strongly suggests that the carbonyl oxygen acts as a key hydrogen bond acceptor, interacting with amino acid residues within the enzyme's active site. Docking studies support this hypothesis, indicating that chroman-4-ones occupy the nicotinamide (B372718) binding site, where the carbonyl group can form critical interactions that are essential for anchoring the inhibitor in a catalytically unfavorable conformation for the natural substrate. acs.org

Mechanistic Elucidation of Bioactivity for 2 Methylchroman 4 One and Its Derivatives

Molecular Mechanisms of Enzyme Inhibition

Derivatives of 2-methylchroman-4-one have demonstrated inhibitory effects against several enzymes implicated in a range of diseases, including neurodegenerative disorders and cancer. The following sections detail the specific molecular interactions and kinetic profiles of this inhibition.

Sirtuin 2 (Sirt2) Inhibition: Binding Affinity and Cellular Pathway Modulation

A series of substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of Sirtuin 2 (Sirt2), a class III histone deacetylase. nih.govnih.govacs.orgdocumentsdelivered.com Sirt2 is a compelling therapeutic target due to its involvement in cellular processes such as aging and the pathogenesis of neurodegenerative diseases and cancer. nih.govacs.org

Research has shown that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are crucial for potent Sirt2 inhibition. nih.govnih.govacs.org Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, enhances inhibitory activity. nih.govacs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent inhibitor in one study, with an IC₅₀ value of 1.5 μM. nih.govnih.govacs.org These derivatives exhibit high selectivity for Sirt2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.govacs.org

The binding of these inhibitors to Sirt2 has been elucidated through photoaffinity labeling, which identified the binding site as a peptide region that includes the active site and a "selectivity pocket". nih.gov This interaction is believed to modulate cellular pathways by, for example, increasing the acetylation of α-tubulin, a known Sirt2 substrate. acs.org This hyperacetylation can, in turn, inhibit tumor growth, highlighting the therapeutic potential of these compounds. nih.govacs.org

Table 1: Sirt2 Inhibitory Activity of Selected Chroman-4-one Derivatives

| Compound | Substituents | IC₅₀ (μM) | SIRT1 Inhibition (%) at 200 μM | SIRT3 Inhibition (%) at 200 μM |

|---|---|---|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | 4.5 nih.gov | <10 nih.gov | <10 nih.gov |

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6,8-dibromo | 1.5 nih.govnih.govacs.org | <10 nih.gov | <10 nih.gov |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | (S)-2-pentyl, 6-chloro, 8-bromo | 1.5 nih.gov | Not Reported | Not Reported |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | (R)-2-pentyl, 6-chloro, 8-bromo | 4.5 nih.gov | Not Reported | Not Reported |

| 2-pentylchroman-4-one | 2-pentyl | Inactive nih.gov | Not Reported | Not Reported |

Monoamine Oxidase B (MAO-B) Inhibition: Kinetic Analysis of Reversible Competitive Inhibition

5-hydroxy-2-methyl-chroman-4-one (HMC), isolated from the endogenous lichen fungus Daldinia fissa, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B). nih.gov MAO-B is a key enzyme in the degradation of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. criver.com

Kinetic analysis revealed that HMC is a reversible and competitive inhibitor of MAO-B. nih.gov The inhibitory constant (Kᵢ) for HMC against MAO-B was determined to be 0.896 µM. nih.gov The compound showed approximately four-fold selectivity for MAO-B (IC₅₀ = 3.23 µM) over MAO-A (IC₅₀ = 13.97 µM). nih.gov The reversibility of the inhibition was confirmed by dialysis experiments, where the activity of MAO-B was significantly recovered after the removal of HMC. nih.gov Docking simulations suggest that the higher binding affinity of HMC for MAO-B compared to MAO-A is due to a hydrogen bond interaction with the Cys172 residue in the active site of MAO-B. nih.gov

Pteridine (B1203161) Reductase 1 (PTR1) Inhibition: Insights from Binding Mode Analysis

A chroman-4-one derivative has been investigated as a potential inhibitor of Pteridine Reductase 1 (PTR1), an enzyme essential for the survival of kinetoplastid parasites like Trypanosoma brucei and Leishmania major. nih.gov Computational studies have provided insights into the binding mode of this inhibitor.

The analysis revealed that the chroman-4-one moiety plays a crucial role in the inhibitory activity, forming stable hydrogen bond interactions with key active site residues such as Arg14/Arg17, Ser95/Ser111, and Phe97/Phe113 in both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1). nih.gov The greater inhibitory potency observed against TbPTR1 compared to LmPTR1 was attributed to stronger electrostatic interactions and a more rigid active site conformation in TbPTR1. nih.gov These findings offer a basis for the rational design of more potent and selective PTR1 inhibitors based on the chroman-4-one scaffold.

Alpha-Glucosidase Inhibition

Certain chromone (B188151) derivatives, structurally related to this compound, have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia. mdpi.com

Computational studies on chromenone derivatives have indicated that physicochemical properties such as aqueous solubility and molar refractivity positively contribute to their α-glucosidase inhibitory activity. nih.gov Furthermore, the presence of polarizability and hydrogen bond acceptor/donor groups are important for the interaction with the enzyme. nih.gov Bioassay studies on chromone derivatives isolated from the marine fungus Penicillium thomii Maire revealed significant α-glucosidase inhibition, with some compounds being more active than the positive control, acarbose. nih.gov

Cellular Mechanisms of Action for Antiproliferative Effects

In addition to enzyme inhibition, derivatives of this compound exhibit antiproliferative effects in cancer cells through distinct cellular mechanisms.

Induction of Cell Cycle Arrest

Some chroman-4-one derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest. acs.org For instance, certain Sirt2 inhibitors based on the chroman-4-one scaffold have demonstrated the ability to halt the cell cycle, thereby preventing the proliferation of cancer cells. acs.orgnih.gov This effect is often linked to the modulation of key regulatory proteins involved in cell cycle progression. For example, some heterocyclic derivatives based on 4H-benzo[h]chromene have been found to induce cell cycle arrest at the S and G2/M phases, leading to apoptosis. nih.gov This suggests that interference with the cell division process is a key mechanism behind the anticancer properties of these compounds.

Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a critical mechanism through which dysfunctional or malignant cells are eliminated from the body. Research into the bioactivity of this compound and its derivatives has revealed significant potential in triggering this cellular suicide pathway, primarily in cancer cells. The structural scaffold of chroman-4-one has been a focal point for the development of novel anti-cancer agents, with various derivatives demonstrating the ability to initiate apoptosis through diverse and specific molecular mechanisms.

Derivatives of the core chroman-4-one structure have been shown to interact with key regulators of apoptosis. For instance, certain 2-amino-chromene-3-carbonitrile derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2. nih.gov By binding to Bcl-2, these compounds disrupt its function, which is to prevent the release of pro-apoptotic factors from the mitochondria. This inhibition leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov

Similarly, other modified chroman-4-ones have demonstrated potent pro-apoptotic effects. For example, a novel 4-chromanone (B43037) derivative, 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one, has been shown to induce apoptosis through mitochondrial- and caspase-3-dependent pathways. nih.gov This suggests a mechanism that involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of executioner caspases. Furthermore, studies on 3-methylidenechroman-4-ones have revealed their capability to induce apoptosis, primarily through the extrinsic pathway, indicating an alternative mechanism of action that may involve death receptors on the cell surface. nih.gov

The pro-apoptotic activity is not limited to a single type of modification. Indole-tethered chromene derivatives have also exhibited significant cytotoxic activity against various cancer cell lines. nih.gov Moreover, derivatives of quercetagetin, which share a similar chromone core, have been found to effectively suppress the expression of both Bcl-2 and Mcl-1, two crucial anti-apoptotic proteins, leading to the induction of apoptosis. mdpi.com Research on 2-phenylchroman-4-one derivatives further supports these findings, showing their ability to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net

The following table summarizes the research findings on the apoptosis induction mechanisms of various this compound derivatives:

| Derivative Class | Key Molecular Target/Pathway | Observed Effect | Cell Line(s) |

| 2-Amino-chromene-3-carbonitriles | Bcl-2 inhibition, Caspase-9 activation | Induction of apoptosis | Human Acute Myeloid Leukemia (AML) cells |

| 6-Acetyl-8-methoxy-2,2-dimethylchroman-4-one | Mitochondrial- and caspase-3-dependent pathways | Induction of apoptosis | A549 and MCF-7 cells |

| 3-Methylidenechroman-4-ones | Extrinsic apoptosis pathway | Cytotoxicity and apoptosis induction | HL-60 and NALM-6 leukemia cells |

| 2-Phenylchroman-4-one derivatives | Not specified | Apoptosis induction and cell cycle arrest | HeLa cells |

| Indole-tethered chromene derivatives | Not specified | Cytotoxic activity | A549, PC-3, and MCF-7 cells |

| Quercetagetin derivatives | Bcl-2 and Mcl-1 inhibition | Induction of apoptosis | Leukemia cells |

These findings collectively underscore the potential of the chroman-4-one scaffold as a template for the design of novel therapeutic agents that can selectively induce apoptosis in cancer cells. The diverse mechanisms of action observed for different derivatives highlight the versatility of this chemical structure in targeting various components of the apoptotic machinery.

Computational and Theoretical Studies on 2 Methylchroman 4 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely employed to forecast the interaction between a small molecule (ligand), such as 2-Methylchroman-4-one, and the binding site of a target protein. nih.gov This simulation provides insights into the binding mode and affinity, which is often quantified by a scoring function that estimates the free energy of binding. researchgate.netnih.gov Although specific docking studies focusing solely on this compound are not extensively detailed in the literature, research on the broader chroman-4-one scaffold demonstrates its utility in forming key interactions with various biological targets. sciencescholar.usnih.govacs.org

The prediction of binding affinity, typically expressed as a docking score in units such as kcal/mol, is a primary output of molecular docking simulations. researchgate.net A more negative score generally indicates a stronger, more favorable binding interaction. researchgate.net Studies on various chroman-4-one derivatives have shown that this scaffold can effectively bind to the active sites of enzymes like cyclooxygenase-2 (COX-2), cyclin-dependent kinase 2 (CDK-2), and pteridine (B1203161) reductase 1 (PTR1). researchgate.netsciencescholar.usnih.gov

For instance, in a study involving chroman-4-one analogues targeting PTR1, the chroman-4-one moiety of a potent inhibitor was observed to be involved in a π-sandwich interaction between the nicotinamide (B372718) ring of the NADP+ cofactor and a phenylalanine residue (Phe97) in the active site. nih.gov This type of molecular recognition, involving specific amino acid residues and non-covalent interactions like hydrogen bonds and π-stacking, is critical for the ligand's inhibitory activity. While docking methods are powerful for predicting binding modes, accurately ranking compounds by affinity can be challenging, and results are often improved by using consensus scoring or more advanced methods like molecular dynamics simulations. nih.govnih.gov

The table below presents illustrative docking scores for various chroman-4-one derivatives against different protein targets, as reported in the scientific literature. This demonstrates the range of binding affinities that can be computationally predicted for this class of compounds.

| Chroman-4-one Derivative | Protein Target | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole-substituted chromanone | Cyclin-Dependent Kinase 2 (CDK-2) | -10.654 | researchgate.net |

| 1,3,4-Oxadiazole-substituted chromanone (analog) | Cyclin-Dependent Kinase 2 (CDK-2) | -10.169 | researchgate.net |

| 3-O-substituted 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one | Cyclooxygenase-2 (COX-2) | -77.59 (Moldock Score) | sciencescholar.us |

| Flavanone (B1672756) derivative (Compound 1) | Trypanosoma brucei PTR1 | N/A (IC50 = 38 µM) | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a workhorse of computational chemistry for calculating a molecule's geometric and electronic properties. taltech.ee For this compound, DFT calculations can provide fundamental insights into its stability, electronic distribution, and intrinsic reactivity. The process typically involves optimizing the molecule's geometry to find its lowest energy state and then calculating various electronic parameters from the resulting wave function. mdpi.com

Conformational analysis is the study of how a molecule's energy relates to its geometry, particularly with respect to the rotation around single bonds. taltech.eenih.gov For this compound, the dihydropyran ring is not planar and can adopt several conformations, such as half-chair, boat, or twist-boat forms. Geometrical optimization using DFT methods systematically adjusts the atomic coordinates to find the structure that corresponds to a minimum on the potential energy surface, known as a conformer. taltech.eemdpi.com

The relative energies of these conformers can be calculated to determine the most stable, and therefore most probable, three-dimensional shape of the molecule under given conditions. frontiersin.org For complex molecules, dozens of potential conformers can be evaluated, with the most stable one often being stabilized by favorable intramolecular interactions. mdpi.com While specific DFT conformational analyses for this compound are not widely published, the methodology is well-established. An illustrative analysis would compare the relative energies of the primary conformers of the chroman-4-one ring system.

| Conformer of Chroman-4-one Ring | Illustrative Relative Energy (kJ/mol) | Description |

|---|---|---|

| Half-Chair | 0.00 | Often the most stable conformation for similar ring systems. |

| Twist-Boat | 5-10 | A higher-energy intermediate conformation. |

| Boat | 20-25 | Typically a high-energy transition state or unstable conformer. |

Once the geometry of this compound is optimized, DFT can be used to calculate a variety of parameters that describe its electronic structure and predict its chemical reactivity. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~3.0 D | Measures the overall polarity of the molecule. |

In Silico Pharmacokinetic Predictions

In silico pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool in early-stage drug discovery. nih.govsciensage.info These computational models use the chemical structure of a compound like this compound to estimate its drug-like properties, helping to identify potential liabilities before synthesis. nih.govpharmaron.com Numerous software platforms, such as ADMET Predictor, SwissADME, and pkCSM, are used to calculate dozens of molecular descriptors that inform these predictions. nih.govtjnpr.org

Key properties evaluated include aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like the Cytochrome P450 (CYP) family, and adherence to empirical rules for drug-likeness, such as Lipinski's Rule of Five. For example, a study on fusarochromanone (B1674293) used ADMET Predictor to calculate properties like aqueous solubility and BBB penetration. nih.gov These predictions provide a comprehensive profile that helps guide the optimization of lead compounds.

The following table provides an example of a typical in silico ADMET profile that could be generated for this compound.

| ADMET Property | Category | Predicted Value / Assessment | Significance |

|---|---|---|---|

| Molecular Weight | Physicochemical | 162.18 g/mol nih.gov | Adheres to Lipinski's Rule (<500). |

| LogP (Octanol/Water) | Lipophilicity | 1.80 nih.gov | Adheres to Lipinski's Rule (<5), indicates good permeability. |

| Aqueous Solubility (LogS) | Absorption | -2.5 | Moderately soluble. |

| Human Intestinal Absorption | Absorption | High (>90%) | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Yes | Compound may cross into the central nervous system. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via this major enzyme. |

| AMES Toxicity | Toxicity | Non-mutagenic | Predicted to be safe from a mutagenicity standpoint. |

| Lipinski's Rule of Five | Drug-Likeness | Pass (0 Violations) | Good profile for oral bioavailability. |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methylchroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Methylchroman-4-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled. Two-dimensional (2D) NMR experiments further enhance this capability by revealing correlations between different nuclei.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. The chemical shifts (δ) of the protons in this compound are indicative of their electronic surroundings. For instance, aromatic protons will resonate at a different frequency than the protons of the methyl group or those on the heterocyclic ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of the atoms attached to it.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating directly bonded ¹H and ¹³C atoms. nih.govdrugbank.comnih.govresearchgate.net This allows for unambiguous assignment of proton and carbon signals, solidifying the structural determination.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | Multiplet | - |

| C2-CH₃ | Doublet | ~20 |

| C3-H₂ | Multiplet | ~40 |

| C4 | - | ~190 (C=O) |

| Aromatic-H | Multiplet (7.0-8.0) | 115-160 |

| Aromatic-C | - | 115-160 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table provides approximate values for illustrative purposes.

Stereochemical Assignment

For chiral molecules like this compound, which possesses a stereocenter at the C2 position, NMR spectroscopy is crucial for determining the relative and absolute stereochemistry. Advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, can reveal through-space interactions between protons, providing insights into the three-dimensional arrangement of the atoms and helping to assign the stereochemistry of the methyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is produced that acts as a molecular fingerprint.

For this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions include those for C-H bonds (both aromatic and aliphatic), C-O ether linkages, and C=C bonds of the aromatic ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O (Ether) | Stretch | 1200 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of this compound and providing valuable information about its structure through fragmentation analysis.

In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which can cause the resulting molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. docbrown.infolibretexts.orgmiamioh.educhemguide.co.uk For this compound, key fragmentation pathways would likely involve the loss of the methyl group or cleavage of the heterocyclic ring, leading to predictable m/z values for the resulting fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uktanta.edu.eglibretexts.orglibretexts.orgufg.br When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For this compound, the presence of the aromatic ring and the carbonyl group constitutes a conjugated system. This will give rise to characteristic π → π* and n → π* transitions in the UV region. The exact position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Table 3: Typical UV-Vis Absorption Data for Chromanone Systems

| Electronic Transition | Typical λmax (nm) |

| π → π | ~250 - 290 |

| n → π | ~320 - 350 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netmkuniversity.ac.inwikipedia.orgnih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of each atom in the crystal lattice, as well as bond lengths, bond angles, and torsional angles. mkuniversity.ac.in

For this compound, a single-crystal XRD study would provide definitive proof of its molecular structure and stereochemistry.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of chemical purity and the determination of enantiomeric excess (e.e.) of chiral compounds like this compound. The versatility of HPLC allows for the development of highly specific methods capable of separating the target compound from impurities and resolving its enantiomers.

Purity Assessment by HPLC

For the determination of the chemical purity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective approach. In this method, a nonpolar stationary phase is used in conjunction with a polar mobile phase. This setup allows for the separation of this compound from any nonpolar and most polar impurities that may be present from the synthetic process, such as starting materials, by-products, or degradation products.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment of Aromatic Ketones

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Enantiomeric Excess Determination by Chiral HPLC

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess is crucial, especially in pharmaceutical and biological contexts, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the premier method for this analysis, enabling the separation and quantification of the individual enantiomers. shsmu.edu.cn

The separation is achieved by using a Chiral Stationary Phase (CSP). These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely successful for a broad range of chiral compounds. researchgate.net Columns like Daicel's CHIRALPAK® and CHIRALCEL® series are industry standards. chiraltech.comanalytics-shop.com

The choice of mobile phase—either normal-phase (typically hexane/alcohol mixtures) or reversed-phase (typically acetonitrile/water or alcohol/water with buffers)—greatly influences the separation. nih.gov For chromanone and flavanone-type structures, normal-phase chromatography often provides excellent resolution. The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different binding energies and thus elute at different times. researchgate.net

While specific experimental data for the chiral separation of this compound is scarce in published literature, the conditions used for structurally analogous compounds provide a strong basis for method development. For instance, the enantiomers of flavanones and other substituted chromanones have been successfully resolved using polysaccharide-based CSPs.

*Table 2: Example Chiral HPLC Conditions for Separation of Flavanone (B1672756) Enantiomers **

| Parameter | Condition |

| Column | CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

*Note: This table presents typical conditions for the separation of flavanone enantiomers, which are structurally related to this compound. Specific retention times and resolution will vary for this compound.

The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. The development of a robust and reproducible chiral HPLC method is indispensable for the quality control and stereochemical characterization of this compound.

Future Research Trajectories and Translational Outlook for 2 Methylchroman 4 One Research

Development of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The core structure of 2-Methylchroman-4-one is a versatile scaffold that allows for extensive chemical modification. Researchers are actively developing next-generation analogues by introducing various functional groups at different positions of the chroman-4-one ring system to enhance their biological activity and selectivity.

Key areas of modification include:

2-Position Alkylation: The development of efficient synthetic routes to introduce different alkyl groups at the 2-position has expanded the chemical diversity of chroman-4-one derivatives. rsc.orggu.se This allows for the fine-tuning of the molecule's properties to improve its interaction with specific biological targets. For instance, 2-alkyl substituted chroman-4-one derivatives have been developed as selective inhibitors of the Sirt2 enzyme. gu.se

3-Position Functionalization: Introducing substituents at the 3-position is another key strategy. Techniques such as bromination followed by substitution reactions have been used to place various groups like amino, cyano, and others, leading to compounds with different biological profiles. gu.se

Aromatic Ring Substitution: Modifying the benzene (B151609) ring (ring A) of the chroman-4-one structure can also significantly impact the molecule's efficacy and selectivity.

These synthetic efforts aim to build a diverse library of 2-substituted chroman-4-one derivatives, which can then be screened for various biological activities, accelerating the discovery of new lead compounds for drug development. rsc.org

Table 1: Examples of 2-Substituted Chroman-4-one Analogues and their Investigated Properties

| Analogue Type | Substitution Position(s) | Investigated Application/Target | Reference |

|---|---|---|---|

| 2-Alkyl Chroman-4-ones | 2-position | General lead compound discovery | rsc.org |

| Functionalized 2-Alkyl Chroman-4-ones | 2- and other positions | Selective Sirt2 enzyme inhibitors | gu.se |

| 2-Pyridylethyl Chroman-4-ones | 2-position | Anti-proliferative activity in cancer cells | gu.se |

Exploration of Novel Therapeutic Indications

While the broader chroman-4-one class has been investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects, research into this compound and its direct analogues is paving the way for more specific and novel therapeutic applications. nih.gov

Current research highlights the potential of these compounds in:

Oncology: Functionalized 2-alkyl substituted chroman-4-one derivatives have been developed as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme. gu.se Sirt2 is a target of interest in cancer research, and its inhibition has been shown to affect cell proliferation. Specifically, certain 2-pyridylethyl substituted chroman-4-ones demonstrated a significant reduction in the proliferation of breast and lung cancer cells in laboratory studies. gu.se

Endocrinology: The chroman-4-one scaffold has been used to create mimetics of the peptide hormone somatostatin (B550006). gu.se By attaching appropriate substituents, researchers have developed compounds that act as agonists for somatostatin receptors, indicating potential applications in treating neuroendocrine tumors and other hormonal disorders. gu.se

Inflammatory Diseases: The general anti-inflammatory properties of the chromanone scaffold suggest that novel analogues of this compound could be developed for inflammation-related diseases such as arthritis, atherosclerosis, and diabetes. nih.gov

Innovations in Sustainable and Efficient Synthetic Methodologies

The growing emphasis on green chemistry is influencing the synthesis of this compound and its derivatives. researchgate.net Researchers are moving away from harsh conditions and hazardous reagents to develop more sustainable and cost-effective synthetic methods.

Recent innovations include:

Catalyst-driven Reactions: The use of metal and non-metal catalysts is becoming a cornerstone of modern synthetic chemistry to create heterocyclic compounds like chroman-4-ones more efficiently. researchgate.net

Mild Reaction Conditions: A notable advancement is the development of a zinc-mediated cascade reaction to produce 2-alkyl-substituted chroman-4-ones. rsc.org This method is advantageous because it uses commercially available starting materials and operates under mild conditions, avoiding the need for high heat, strong light, or heavy metals. rsc.org

Efficient Multi-step Synthesis: Another efficient, two-step process involves the Michael addition of phenols to acrylonitriles, followed by an acid-catalyzed cyclization (an intermolecular Houben-Hoesch reaction) to yield the final 4-chromanone (B43037) product. researchgate.net This method has proven effective for a variety of substituted phenols, providing the desired chromanones in moderate to excellent yields. researchgate.net

These improved synthetic strategies not only make the production of these compounds more environmentally friendly but also facilitate the creation of a wider range of analogues for biological testing. rsc.org

Table 2: Comparison of Synthetic Methodologies for Chroman-4-ones

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Cascade Alkylation-Dechlorination | Zinc, NHPI esters | Mild conditions, no heat or heavy metals, good to excellent yields | rsc.org |

Advanced Integration of Computational and Experimental Approaches for Rational Drug Design

The design of next-generation this compound analogues is increasingly benefiting from the synergy between computational modeling and experimental validation. nih.govnih.gov This integrated approach, known as rational drug design, allows for a more targeted and efficient discovery process.

Computational tools play a crucial role in:

Virtual Screening (VS): This technique allows researchers to computationally screen large libraries of virtual compounds to identify those with a high probability of interacting with a specific biological target. nih.gov This narrows down the number of candidates that need to be synthesized and tested in the lab.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular interaction mechanism and the structural factors related to its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of new, unsynthesized analogues. nih.gov

In the context of this compound, molecular modeling has been specifically applied in the development of Sirt2 inhibitors. gu.se By combining these computational predictions with experimental synthesis and biological assays, researchers can accelerate the development cycle, leading to the creation of analogues with enhanced potency and selectivity in a more resource-efficient manner. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Methylchroman-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common synthetic routes include Claisen-Schmidt condensation or cyclization of substituted phenolic precursors. Optimization involves adjusting catalysts (e.g., acidic or basic conditions), temperature control (e.g., reflux vs. room temperature), and solvent selection (polar aprotic solvents often enhance yield). Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Analyze δ 2.1–2.3 ppm (methyl group) and δ 4.2–4.5 ppm (chromane oxygen proximity). Compare with literature for consistency .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 164 for [M+H]⁺) and fragmentation patterns.

- IR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹. Cross-validate with computational simulations if discrepancies arise .

Q. How should researchers design in vitro biological assays to evaluate the bioactivity of this compound?

- Methodological Answer : Use dose-response experiments with appropriate controls (positive/negative) and replicate trials (n ≥ 3). For antioxidant assays (e.g., DPPH radical scavenging), standardize incubation times and solvent concentrations. Report IC₅₀ values with 95% confidence intervals and validate via ANOVA or t-tests .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Document reagent sources, purity grades, and storage conditions.

- Standardize reaction monitoring (TLC/HPLC) and workup procedures (e.g., extraction solvents).

- Provide raw spectral data in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct a systematic review (Cochrane guidelines) to compare assay protocols, cell lines, and compound purity. Meta-analysis of IC₅₀ values with subgroup analyses (e.g., cancer vs. bacterial models) can identify confounding variables. Reproduce key studies under controlled conditions .

Q. What computational approaches are used to predict the reactivity of this compound, and how do they complement experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution at reactive sites (e.g., carbonyl group). Molecular docking predicts binding affinities to biological targets (e.g., enzymes). Validate computational results with experimental kinetic studies or X-ray crystallography .

Q. What strategies are effective for conducting systematic reviews on the pharmacokinetic properties of this compound?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies) and use PRISMA guidelines for literature screening. Extract data on bioavailability, half-life, and metabolite identification. Assess bias using tools like ROBIS and perform sensitivity analyses to address heterogeneity .

Q. How should researchers address inconsistencies in NMR or X-ray crystallography data for this compound derivatives?

- Methodological Answer : Re-examine sample preparation (e.g., crystallization solvents, purity >95%). For NMR, verify solvent deuterations and temperature effects. Use single-crystal X-ray diffraction with high-resolution settings (≤1.0 Å) to resolve structural ambiguities. Cross-reference with computational NMR chemical shift predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.